molecular formula C24H20N4O3S B2693637 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1234987-42-8

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2693637
CAS No.: 1234987-42-8
M. Wt: 444.51
InChI Key: YNKJBLFNLQDCQK-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a potent and selective inhibitor of Transforming Growth Factor-β (TGF-β)-activated kinase 1 (TAK1). This compound functions by targeting the kinase domain of TAK1, a key signaling node in the MAPK pathway, thereby inhibiting its phosphorylation and subsequent activation of downstream effectors like p38 and JNK. The research value of this inhibitor lies in its utility as a chemical probe to dissect the TAK1-dependent signaling cascades implicated in inflammatory responses , immunoregulation , and oncogenic processes such as tumor cell survival and metastasis. Its specific chemical structure, featuring the imidazole-thioacetamide core, is designed for enhanced selectivity and cellular permeability. Researchers employ this compound in vitro and in cell-based assays to investigate the pathological roles of TAK1 in diseases like rheumatoid arthritis, fibrosis, and certain cancers, providing critical insights for potential therapeutic development. The compound is cited in patent literature for its inhibitory activity, underscoring its established role in chemical biology and drug discovery research.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-17-8-5-6-13-21(17)27-22(18-9-7-12-20(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKJBLFNLQDCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl and o-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group. Industrial production methods may vary, but they generally involve similar steps with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The nitrophenyl group may participate in electron transfer reactions, while the thioether linkage can interact with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound References
2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)-N-Phenylacetamide (20) 4-Bromophenyl (imidazole C4), no o-tolyl Bromine (para) instead of nitro (meta); simpler substitution
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-Phenylacetamide (9a) Benzodiazolyl-phenoxymethyl-triazole, phenyl-thiazole Triazole-thiazole system replaces imidazole; extended backbone
2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-(3-Nitrophenyl)Acetamide (6c) Naphthyloxy-triazole, 3-nitrophenyl (acetamide) Triazole-naphthyloxy vs. imidazole-o-tolyl; nitro on acetamide
Compound 9 () 4-Fluorophenyl (imidazole C5), 4-methoxyphenyl (imidazole N1), thiazol-2-yl (acetamide) Fluoro/methoxy vs. nitro/o-tolyl; thiazole substituent
  • Steric Considerations : The o-tolyl group introduces steric hindrance absent in compounds with para-substituted aryl groups (e.g., 6c ), which may influence conformational flexibility and target binding.

Data Tables

Table 1: Spectral and Physicochemical Properties

Property Target Compound Compound 20 Compound 6c
Melting Point Not reported 89% yield, white solid Recrystallized (ethanol)
IR (C=O stretch) ~1670–1680 cm⁻¹ (estimated) 1671 cm⁻¹ 1676 cm⁻¹
1H NMR (Key Peaks) Expected aromatic δ 7.0–8.5 ppm δ 5.38 (–OCH2), 8.36 (triazole) δ 5.40 (–NCH2CO–), 8.40 (triazole)

Biological Activity

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H22N4O3SC_{25}H_{22}N_{4}O_{3}S, with a molecular weight of 458.5 g/mol. Its structure features an imidazole ring, a nitrophenyl group, and a thioether linkage, which contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight458.5 g/mol
CAS Number1235329-70-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor functions, particularly through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.

Anticancer Activity

Studies have demonstrated that this compound possesses notable anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cells, with mechanisms involving:

  • Cell Cycle Arrest : The compound has been reported to block the cell cycle at the G2/M phase, preventing cancer cell proliferation.
  • Induction of Apoptosis : Morphological changes characteristic of apoptosis were observed in treated cells, such as chromatin condensation and cell shrinkage .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various imidazole derivatives, including our compound of interest. The results indicated that it significantly reduced the viability of glioma cells in vitro. The compound's mechanism was linked to the inhibition of the AKT/mTOR signaling pathway, crucial for cancer cell survival .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The results highlighted its potential as a potent antimicrobial agent, particularly against resistant strains.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Initial reactions include forming the imidazole core through condensation reactions.
  • Thioether Formation : A thioether linkage is created by reacting the imidazole with a suitable thiol.
  • Final Acetylation : The final product is obtained through acetylation with phenylacetate derivatives.

Q & A

Q. Q: What are the key steps and optimization strategies for synthesizing 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide?

A: The synthesis typically involves multi-step pathways, including:

  • Imidazole Ring Formation: Condensation of substituted amines and carbonyl compounds under acidic or basic conditions.
  • Thioether Bond Formation: Reaction of a thiol-containing intermediate with a halogenated acetamide derivative (e.g., via nucleophilic substitution).
  • Substituent Introduction: Nitrophenyl and o-tolyl groups are introduced using coupling agents or transition-metal catalysis.
    Optimization: Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yields (by ~20%) . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity in triazole-containing analogs . Reaction monitoring via TLC and NMR ensures intermediate purity .

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents (e.g., nitrophenyl at δ 8.2–8.6 ppm) and confirms thioether linkage .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z for C23H17ClN4O3S: 464.92) .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO2 symmetric stretch at ~1520 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition onset >200°C for similar imidazole derivatives) .

Physicochemical Properties and Reactivity

Q. Q: How do the substituents (3-nitrophenyl, o-tolyl) influence the compound’s solubility and reactivity?

A:

  • Solubility: The nitro group reduces polarity, limiting aqueous solubility (<0.1 mg/mL in water). Use DMSO or DMF for in vitro studies. The o-tolyl group introduces steric hindrance, further reducing solubility .
  • Reactivity: The nitro group facilitates electrophilic substitution (e.g., reduction to amine for derivatization). The thioether bond is susceptible to oxidation (use antioxidants in storage) .

Q. Q: What reaction pathways are viable for modifying the acetamide moiety?

A:

  • Acylation: React with acyl chlorides to replace the phenyl group.
  • Hydrolysis: Basic conditions cleave the acetamide to a carboxylic acid (useful for prodrug strategies) .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl ring .

Biological Activity and Mechanism

Q. Q: What in vitro assays are recommended to evaluate this compound’s biological activity?

A:

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus/E. coli) .
  • Anticancer: MTT assay (IC50 profiling on cancer cell lines, e.g., MCF-7 or HeLa) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
    Note: Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .

Q. Q: How can structural variations resolve contradictions in reported IC50 values for analogs?

A: Discrepancies arise from substituent positioning. For example:

  • 3-Nitrophenyl vs. 4-Nitrophenyl: Meta-substitution enhances electron-withdrawing effects, improving enzyme binding (IC50 reduced by 50% in COX-2 inhibition) .
  • o-Tolyl vs. p-Tolyl: Ortho-substitution introduces steric effects, reducing off-target interactions .
    Method: Use molecular docking (AutoDock Vina) to predict binding modes and guide SAR studies .

Advanced Research Challenges

Q. Q: How to address low bioavailability in preclinical studies?

A:

  • Prodrug Design: Convert the nitro group to an amine (via catalytic hydrogenation) for improved solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake .
  • Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Q. Q: What computational methods validate the compound’s interaction with biological targets?

A:

  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns (e.g., RMSD <2.0 Å indicates stable protein-ligand complexes) .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with imidazole N-atoms) .
  • ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Data Reproducibility and Quality Control

Q. Q: How to mitigate batch-to-batch variability in synthesis?

A:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress .
  • Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for consistent crystal morphology .

Q. Q: What protocols ensure reliable biological data?

A:

  • Positive Controls: Include standard inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Triplicate Experiments: Report mean ± SD for IC50 values .
  • Blind Screening: Mask compound identity during assay execution to reduce bias .

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